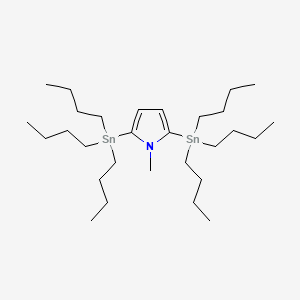
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole is an organotin compound that features a pyrrole ring substituted with two tributylstannyl groups at the 2 and 5 positions and a methyl group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole typically involves the stannylation of a pyrrole derivative. One common method is the reaction of 1-methylpyrrole with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form tin oxides.
Reduction: The pyrrole ring can be reduced under specific conditions.
Substitution: The tributylstannyl groups can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
Oxidation: Formation of tin oxides and modified pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole involves its reactivity with various reagents and substrates. The tributylstannyl groups can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The pyrrole ring can also undergo various transformations, contributing to the compound’s versatility in synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2,5-dibromo-1H-pyrrole: Similar structure but with bromine atoms instead of stannyl groups.
1-Methyl-2,5-dichloro-1H-pyrrole: Similar structure but with chlorine atoms instead of stannyl groups.
1-Methyl-2,5-diiodo-1H-pyrrole: Similar structure but with iodine atoms instead of stannyl groups.
Uniqueness
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole is unique due to the presence of tributylstannyl groups, which provide distinct reactivity and potential applications in cross-coupling reactions. This makes it a valuable compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
863710-25-2 |
|---|---|
Molekularformel |
C29H59NSn2 |
Molekulargewicht |
659.2 g/mol |
IUPAC-Name |
tributyl-(1-methyl-5-tributylstannylpyrrol-2-yl)stannane |
InChI |
InChI=1S/C5H5N.6C4H9.2Sn/c1-6-4-2-3-5-6;6*1-3-4-2;;/h2-3H,1H3;6*1,3-4H2,2H3;; |
InChI-Schlüssel |
WFYAAXANBLZKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(N1C)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
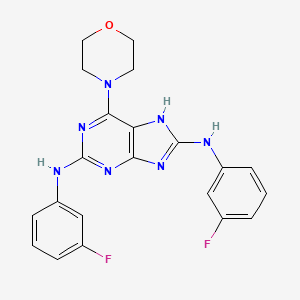
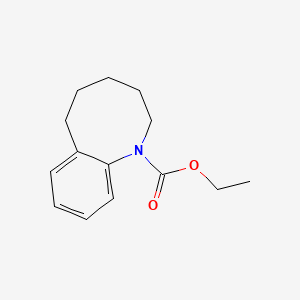
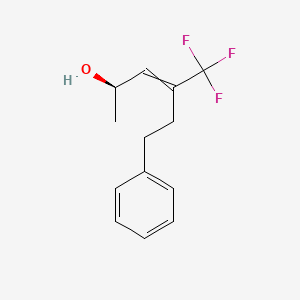


![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
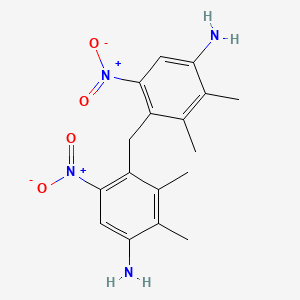

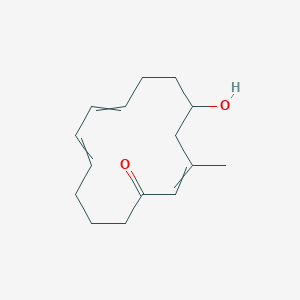
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
